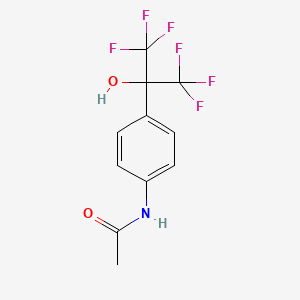

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide

CAS No.: 1992-24-1

Cat. No.: VC5851141

Molecular Formula: C11H9F6NO2

Molecular Weight: 301.188

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1992-24-1 |

|---|---|

| Molecular Formula | C11H9F6NO2 |

| Molecular Weight | 301.188 |

| IUPAC Name | N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide |

| Standard InChI | InChI=1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19) |

| Standard InChI Key | HBGYOKOCPHASLN-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |

Introduction

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide typically involves a multi-step process:

-

Formation of the hexafluoroisopropanol-substituted aniline:

-

Acetylation of the aniline precursor:

Key reaction conditions:

-

Temperature: 0–25°C for acetylation to prevent side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .

Physicochemical Properties

The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, making it suitable for drug discovery applications .

Biological and Pharmacological Applications

Target Engagement

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide derivatives have been investigated as:

-

Modulators of Store-Operated Calcium Entry (SOCE): Analogous compounds (e.g., oxadiazole-bearing pyrazoles) inhibit SOCE channels, implicating potential roles in treating inflammatory diseases .

-

Enzyme inhibitors: The acetamide group may interact with protease active sites, as seen in similar fluorinated acetamides .

Metabolic Stability

Fluorination enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro studies of related compounds show >80% remaining after 1-hour incubation with liver microsomes .

Comparative Analysis with Structural Analogs

The hydroxyl group in N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide improves water solubility compared to non-hydroxylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume